Hydrazide-PEG4-Desthiobiotin

Affinity purification Streptavidin binding kinetics Non-denaturing elution

Hydrazide-PEG4-Desthiobiotin is a heterobifunctional bioconjugation reagent combining a carbonyl-reactive hydrazide moiety with a desthiobiotin affinity tag via a 4-unit polyethylene glycol (PEG4) spacer. The desthiobiotin group is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but approximately 10,000-fold lower affinity than biotin (Kd ~ 10^-11 M vs.

Molecular Formula C21H41N5O7
Molecular Weight 475.6 g/mol
Cat. No. B11930055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazide-PEG4-Desthiobiotin
Molecular FormulaC21H41N5O7
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN
InChIInChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1
InChIKeyMPMSVTBRHKKFEJ-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydrazide-PEG4-Desthiobiotin: PEGylated Carbonyl-Reactive Reagent for Reversible Affinity Purification


Hydrazide-PEG4-Desthiobiotin is a heterobifunctional bioconjugation reagent combining a carbonyl-reactive hydrazide moiety with a desthiobiotin affinity tag via a 4-unit polyethylene glycol (PEG4) spacer. The desthiobiotin group is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but approximately 10,000-fold lower affinity than biotin (Kd ~ 10^-11 M vs. 10^-15 M), enabling elution under mild, non-denaturing conditions via competitive displacement with free biotin . The hydrazide group reacts specifically with aldehydes and ketones—such as those generated by periodate oxidation of glycoprotein carbohydrates—at pH 4–6, while the PEG4 spacer enhances aqueous solubility and minimizes steric hindrance during streptavidin binding [1].

Why Hydrazide-PEG4-Desthiobiotin Cannot Be Replaced by Generic Biotinylation Reagents


Hydrazide-PEG4-Desthiobiotin is not functionally interchangeable with standard biotinylation reagents due to three inseparable design parameters: (i) the desthiobiotin moiety confers a reversible binding profile fundamentally distinct from biotin, enabling native elution without denaturation ; (ii) the PEG4 spacer length (four ethylene glycol units) provides a defined spatial separation that differs from both shorter PEG variants (e.g., PEG2/PEG3) and alkyl-chain spacers in its effect on conjugate solubility and aggregation behavior [1]; and (iii) the hydrazide group's specific reactivity toward carbonyls cannot be replicated by amine- or thiol-reactive analogs. Substituting with Hydrazide-PEG4-Biotin forfeits reversible elution; substituting with Desthiobiotin-PEG4-Amine alters the targetable chemical moiety; substituting with a shorter PEG linker compromises solubility and may increase aggregation of labeled proteins in solution [1].

Quantitative Differentiation Evidence for Hydrazide-PEG4-Desthiobiotin Procurement Decisions


Reversible Elution vs. Irreversible Biotin: 10,000-Fold Affinity Difference Enables Non-Denaturing Recovery

Desthiobiotin, the affinity tag in Hydrazide-PEG4-Desthiobiotin, exhibits a dissociation constant (Kd) approximately 10,000-fold higher (weaker binding) than native biotin when binding to streptavidin. This affinity differential translates directly into experimentally distinguishable elution behavior: desthiobiotin-labeled conjugates can be quantitatively displaced from streptavidin resin using 2–5 mM free biotin in neutral pH buffer, whereas biotin-labeled conjugates require denaturing conditions (e.g., 8 M guanidine-HCl, boiling in SDS) for elution . In a head-to-head pull-down comparison of glycoprotein capture using periodate-oxidized antibodies labeled with either Hydrazide-PEG4-Desthiobiotin or Hydrazide-PEG4-Biotin, desthiobiotin labeling enabled 80–90% recovery of intact, functionally active protein complexes under mild competitive elution, whereas biotin labeling resulted in <5% recovery without denaturation [1].

Affinity purification Streptavidin binding kinetics Non-denaturing elution

PEG4 Spacer Length Optimization: Balancing Solubility Enhancement with Minimized Conjugate Size

The PEG4 spacer (four ethylene glycol units, approximately 14–16 Å extended length) in Hydrazide-PEG4-Desthiobiotin occupies a functional optimum between shorter PEG2/PEG3 spacers and longer PEG8/PEG12 variants. Compared to alkyl-chain spacers of similar length (e.g., aminocaproic acid, ~8 Å), the PEG4 spacer increases aqueous solubility of the labeled conjugate by an estimated 5- to 10-fold as measured by reduced aggregation propensity in concentrated antibody solutions . Compared to longer PEG variants (≥8 units), PEG4 maintains sufficient linker length to alleviate steric hindrance during streptavidin binding while minimizing the additional molecular bulk that can interfere with protein-protein interaction studies. The specific 4-unit PEG spacer in this compound has been validated in glycoprotein labeling workflows to reduce non-specific aggregation of labeled antibodies stored in solution at 4°C for >30 days, relative to both non-PEGylated and shorter PEG2 hydrazide-biotin conjugates [1].

PEGylation Protein aggregation Spacer arm design

Hydrazide vs. Amine-Reactive Desthiobiotin Reagents: Site-Specific Carbohydrate Labeling Enables Glycoprotein-Selective Capture

The hydrazide functional group in Hydrazide-PEG4-Desthiobiotin confers chemical selectivity for aldehydes and ketones over primary amines—a differentiation from amine-reactive desthiobiotin reagents (e.g., Desthiobiotin-PEG4-NHS ester) that is critical for glycoprotein-specific labeling workflows. Hydrazide reacts with carbonyl groups generated by mild periodate oxidation (1–10 mM NaIO4, 15–30 min, 4°C) of sialic acid and other sugar residues on glycoproteins, with minimal reaction toward protein amines at pH 4–6 [1]. This chemoselectivity enables labeling restricted to glycosylated regions without modifying lysine residues that are essential for protein structure and function. In contrast, amine-reactive NHS-ester desthiobiotin reagents label all accessible primary amines indiscriminately, potentially modifying active sites and altering protein function. The hydrazide-carbonyl reaction efficiency at pH 5.0–5.5 (sodium acetate buffer) typically achieves 2–4 desthiobiotin labels per oxidized IgG molecule under optimized conditions [2].

Site-specific labeling Glycoprotein enrichment Carbonyl-reactive chemistry

PROTAC Linker Specification: Defined PEG4 Architecture Enables Reproducible Ternary Complex Formation

Hydrazide-PEG4-Desthiobiotin is specifically formulated and quality-controlled for use as a PROTAC (PROteolysis TArgeting Chimera) linker building block, with purity specifications (≥90% by HPLC) and defined PEG4 architecture that are critical for reproducible PROTAC synthesis and ternary complex formation . In PROTAC development, linker length and composition directly influence the efficiency of target protein ubiquitination and subsequent degradation. The PEG4 spacer in this compound provides a specific separation distance that has been empirically validated in PROTAC assembly workflows, distinguishing it from generic PEG linkers that lack the desthiobiotin affinity handle or from desthiobiotin-PEG reagents with non-hydrazide functional groups. The hydrazide terminus provides a specific conjugation handle for coupling to E3 ligase ligands or target protein binders bearing aldehyde/ketone functionalities, expanding the PROTAC synthetic toolbox beyond standard amine- or thiol-based conjugation strategies [1].

PROTAC Targeted protein degradation Linker optimization

Validated Application Scenarios for Hydrazide-PEG4-Desthiobiotin Procurement


Non-Denaturing Glycoprotein Pull-Down and Interaction Partner Identification

Use Hydrazide-PEG4-Desthiobiotin to label periodate-oxidized glycoproteins (e.g., cell surface receptors, secreted glycoproteins) for streptavidin pull-down assays requiring native elution of protein complexes. The desthiobiotin tag enables competitive elution with 2–5 mM free biotin in neutral buffer, preserving protein complex integrity for downstream mass spectrometry or functional assays . This workflow is impossible with Hydrazide-PEG4-Biotin, which requires denaturing elution conditions that dissociate protein interaction partners and inactivate enzymatic activity .

Cell Surface Glycoprotein Profiling with Intact Cell Labeling

Apply Hydrazide-PEG4-Desthiobiotin to live cells following mild periodate oxidation of cell surface sialic acid residues. The membrane-impermeable PEG4-hydrazide reagent selectively labels extracellular glycoproteins without penetrating the plasma membrane, enabling specific isolation of cell surface proteome components . The reversible desthiobiotin tag allows subsequent streptavidin-based purification with quantitative recovery under native conditions [1].

PROTAC Synthesis Requiring Hydrazide Conjugation Chemistry

Incorporate Hydrazide-PEG4-Desthiobiotin as a defined linker building block in PROTAC constructs where hydrazide-carbonyl conjugation is preferred over amine- or thiol-based coupling strategies. The PEG4 spacer provides appropriate separation between E3 ligase ligand and target protein binder, while the desthiobiotin group offers an optional affinity handle for intermediate purification or analytical verification of PROTAC assembly .

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